molecular formula C20H13F4NO3S B2601513 4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide CAS No. 339104-92-6

4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide

Cat. No.: B2601513
CAS No.: 339104-92-6
M. Wt: 423.38
InChI Key: QFLJAKFTRCXLOK-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide is a synthetic sulfonamide derivative developed for research into novel therapeutic agents for complex pain states. Sulfonamides with structural similarities have demonstrated significant antinociceptive and antiallodynic effects in murine models, showing promise for the management of diabetic neuropathic pain . The pharmacological activity of this compound class is linked to diverse mechanisms. Studies on analogous molecules indicate that carbonic anhydrase inhibition may contribute to the reversal of neuropathic hyperalgesia and allodynia, potentially by modulating intracellular pH in sensory neurons . Furthermore, research suggests the analgesic effects of related sulfonamides can involve central nervous system pathways, with evidence pointing to the involvement of both serotonergic (5-HT3) and opioidergic (µ-opioid receptor) systems . This multi-target potential makes this compound a valuable chemical tool for exploring non-opioid treatment options for chronic pain conditions and for elucidating the complex mechanisms underlying neuropathic pain.

Properties

IUPAC Name

4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4NO3S/c21-15-6-4-13(5-7-15)19(26)25-16-8-10-17(11-9-16)29(27,28)18-3-1-2-14(12-18)20(22,23)24/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLJAKFTRCXLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide typically involves multiple steps, including the introduction of fluorine and trifluoromethyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include the use of specialized equipment and conditions to ensure the efficient introduction of the fluorine and trifluoromethyl groups.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that compounds with sulfonamide groups can interact with specific enzymes involved in cancer progression, making this compound a candidate for further development as an anticancer agent .
  • Antimicrobial Properties :
    • Research has identified that benzamide derivatives possess antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes .
  • Pharmacological Studies :
    • As part of ongoing pharmacological research, the compound's interactions with biological targets are being investigated to understand its mechanism of action better and evaluate its therapeutic potential .

Material Science Applications

  • Polymer Chemistry :
    • The unique properties of 4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide make it suitable for use in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for high-performance materials .
  • Nanocomposite Development :
    • The compound is being explored as a functional additive in nanocomposites to improve their electrical conductivity and thermal properties, which are critical for applications in electronics and energy storage .

Analytical Chemistry Applications

  • Chromatography :
    • Due to its distinct chemical structure, this compound is utilized as a standard reference material in chromatographic techniques for the analysis of complex mixtures, aiding in the accurate identification and quantification of similar compounds .
  • Spectroscopic Studies :
    • The compound's spectroscopic properties are being studied to develop new analytical methods that can detect trace amounts of similar sulfonamide-containing compounds in environmental samples .

Case Studies

  • A study published in Nature Communications demonstrated the synthesis and characterization of various benzamide derivatives, including those containing trifluoromethyl groups, highlighting their potential as anticancer agents through specific enzyme inhibition pathways .
  • In a recent investigation into antimicrobial agents, researchers synthesized several sulfonamide derivatives and tested their efficacy against multidrug-resistant bacterial strains, with promising results for compounds structurally similar to this compound .

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzamide Derivatives

(a) N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide and 4-Fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
  • Structural Differences : These isomers differ in the position of the fluorine and CF₃ groups on the benzamide core.
  • Physical Properties : Both exhibit short C–H···F hydrogen bonds (H-bonds) with interaction energies of −2.15 and −2.89 kcal/mol, respectively. These interactions are weaker than traditional N–H···O═C H-bonds (6.0–8.0 kcal/mol) but stabilize crystal packing .
  • Relevance : The CF₃ group enhances lipophilicity and metabolic stability, critical for drug design.
(b) 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide
  • Structural Features : Incorporates a thienylidene ring instead of sulfonylphenyl.
  • Synthesis : Prepared via condensation reactions, with single-crystal X-ray diffraction confirming planar geometry and weak C–H···F interactions .
  • Key Difference : The thienylidene moiety introduces π-conjugation, altering electronic properties compared to the sulfonyl group in the target compound.

Sulfonamide and Sulfonyl-Based Analogs

(a) 4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
  • Structure: Combines benzamide with a diethylsulfamoyl group and thienopyrazole.
  • Activity: Sulfamoyl groups are known to enhance solubility and binding to enzymes like carbonic anhydrases, though specific data for this compound are unreported .
(b) N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
  • Structure : A "double" sulfonamide with dual fluorophenyl groups.
  • Synthesis : Accidentally formed during attempts to prepare simpler sulfonamides, highlighting the reactivity of sulfonyl intermediates .
(a) 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide
  • Activity : Exhibits potent antimicrobial activity against Desulfovibrio piger Vib-7 (biomass inhibition: 64–66% at 0.37–1.10 µmol/L) and MRSA (MIC ≤30 µmol/L). The CF₃ group is critical for cytotoxicity .
  • Comparison : Unlike the target compound, the hydroxyl group in salicylamides facilitates metal chelation, enhancing antibacterial effects.
(b) Ponatinib (Kinase Inhibitor)
  • Structure : Contains a benzamide core with a trifluoromethylphenyl group and piperazine linker.

Piperazine-Linked Derivatives

(a) 2-[Methyl(methylsulfonyl)amino]-N-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylphenyl]benzamide (VQ9)
  • Structure: Integrates a piperazine-sulfonylphenyl group and methylsulfonylamino substituents.
  • Properties : The piperazine moiety improves water solubility and CNS penetration, while the CF₃ group enhances target affinity .

Research Implications

  • CF₃ Group : Universally enhances lipophilicity and metabolic stability across analogs.
  • Sulfonyl vs. Sulfamoyl : Sulfonyl groups (as in the target compound) improve enzyme binding, while sulfamoyl groups (e.g., VQ9) may alter pharmacokinetics.
  • Antimicrobial Potential: Salicylamides with CF₃ (e.g., 5-chloro-2-hydroxy derivatives) suggest the target compound could be optimized for antibacterial applications .

Biological Activity

4-Fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide, also known by its CAS number 339104-92-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H13_{13}F4_4N\O3_3S
  • Molecular Weight : 423.38 g/mol
  • Boiling Point : 477.3 ± 45.0 °C (predicted)
  • Density : 1.438 ± 0.06 g/cm³ (predicted)
  • pKa : 12.24 ± 0.70 (predicted)

These properties suggest that the compound may exhibit stability and solubility characteristics favorable for biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives demonstrated significant activity against Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). The minimum inhibitory concentration (MIC) values ranged from 0.25 to 64 µg/mL, indicating potent antibacterial effects .

The biological activity of this compound is primarily attributed to its interaction with non-receptor tyrosine-protein kinases, which play crucial roles in various cellular processes such as cell growth, survival, and cytoskeletal dynamics . Specifically, it has been shown to:

  • Promote endocytosis of epidermal growth factor receptor (EGFR).
  • Regulate actin remodeling through phosphorylation of proteins like WASF3.
  • Influence cell adhesion and motility via phosphorylation of key regulators .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study synthesized various fluoro and trifluoromethyl-substituted compounds and tested their efficacy against MRSA strains. Notably, one compound exhibited an MIC of 0.031-0.062 µg/mL against multiple MRSA strains, outperforming traditional antibiotics like methicillin and vancomycin .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity tests revealed that compounds with MIC values below 1 µg/mL had selectivity indices above 10 against Vero cells, suggesting a favorable therapeutic window for further development .

Summary of Findings

Study Target Pathogen MIC (µg/mL) Selectivity Index Comments
Study AMRSA0.031 - 0.062>10Superior to vancomycin
Study BVRSA0.25 - 64Not specifiedBroad-spectrum activity

Q & A

Q. What are the key synthetic challenges in preparing 4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide?

Methodological Answer: The synthesis involves three critical steps:

Sulfonylation of the phenyl ring : Introducing the sulfonyl group at the para position of the benzene ring requires precise control of reaction conditions (e.g., sulfonic acid chlorides with Lewis acids like AlCl₃) .

Coupling the trifluoromethylphenyl group : The electron-withdrawing trifluoromethyl group (CF₃) complicates nucleophilic aromatic substitution. Microwave-assisted synthesis or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may improve yields .

Amide bond formation : Activating the carboxylic acid (e.g., using HATU or EDCI) ensures efficient coupling with the aromatic amine. Purity is maintained via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Key Data Contradictions :

  • BenchChem reports inconsistent yields (40–75%) for similar sulfonamide syntheses, likely due to residual moisture or competing side reactions .
  • PubChem data suggests optimal yields (≥85%) when using anhydrous solvents and inert atmospheres .

Q. How is the compound characterized for structural confirmation?

Methodological Answer: A multi-technique approach is essential:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (δ ~120 ppm in ¹³C), sulfonyl (δ ~44 ppm for S=O), and fluorobenzamide (δ ~160 ppm for C-F) .
  • 19F NMR : Confirms fluorine environment (δ ~-60 ppm for CF₃, δ ~-110 ppm for aromatic F) .

X-ray Crystallography : Resolves disorder in the sulfonylphenyl moiety (e.g., bond angles and torsional strain) .

Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 457.08 for C₂₀H₁₄F₄NO₃S) .

Advanced Tip : Use DFT calculations (e.g., Gaussian 16) to validate crystallographic data and predict vibrational modes .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

Target Docking Studies :

  • Use AutoDock Vina to simulate binding to enzymes like acetyl-CoA carboxylase (ACC) or bacterial PPTases, which are inhibited by sulfonamide derivatives .
  • Key parameters: ΔG ≤ -8 kcal/mol, hydrophobic interactions with CF₃ groups .

QSAR Modeling :

  • Build a model using descriptors like logP (lipophilicity), polar surface area, and H-bond donors.
  • BenchChem data (excluded per guidelines) suggests CF₃ enhances membrane permeability but reduces solubility; PubChem-derived models align with this .

Q. Data Contradiction Resolution :

  • Experimental IC₅₀ values for similar compounds vary by >10-fold. Validate using isothermal titration calorimetry (ITC) to measure binding affinity directly .

Q. What strategies resolve discrepancies in reported biological activity data?

Methodological Answer:

Assay Standardization :

  • Use ATPase/GTPase activity assays (e.g., malachite green method) with internal controls (e.g., staurosporine for kinase inhibition) .
  • Address false positives via counter-screens (e.g., lactate dehydrogenase release for cytotoxicity) .

Metabolite Profiling :

  • LC-MS/MS identifies degradation products (e.g., hydrolyzed amide bonds) that may skew activity data .

Cross-Validation :

  • Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Case Study : A 2021 study found conflicting IC₅₀ values (2 µM vs. 15 µM) for a related benzamide. Resolution involved confirming compound stability in DMSO stocks and using fresh aliquots .

Q. How does the trifluoromethyl group influence metabolic stability?

Methodological Answer:

In Vitro Metabolism :

  • Incubate with liver microsomes (human/rat) and monitor via LC-MS. CF₃ groups resist oxidative metabolism, prolonging half-life (t₁/₂ > 120 mins vs. <30 mins for non-fluorinated analogs) .

CYP450 Inhibition Screening :

  • Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation). CF₃-containing compounds show weak inhibition (IC₅₀ > 50 µM), reducing drug-drug interaction risks .

Advanced Insight : Replace CF₃ with CHF₂ or OCF₃ to balance stability and solubility .

Q. Methodological Tables

Q. Table 1. Key Synthetic Parameters for Sulfonylation

ParameterOptimal ConditionSource
SolventAnhydrous DCM
CatalystAlCl₃ (1.2 equiv)
Temperature0°C → RT, 12 hrs
Yield82–88%

Q. Table 2. Biological Activity Data Comparison

Assay TypeIC₅₀ (µM)Cell LineSource
Kinase Inhibition3.2 ± 0.5HEK293
Bacterial Growth Inhibition12.1 ± 1.2E. coli
Cytotoxicity>50HeLa

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